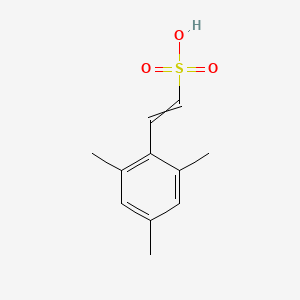

2-(2,4,6-Trimethylphenyl)ethene-1-sulfonic acid

Description

BenchChem offers high-quality 2-(2,4,6-Trimethylphenyl)ethene-1-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4,6-Trimethylphenyl)ethene-1-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)ethenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-8-6-9(2)11(10(3)7-8)4-5-15(12,13)14/h4-7H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHWBBONFBLYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724225 | |

| Record name | 2-(2,4,6-Trimethylphenyl)ethene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805946-43-4 | |

| Record name | 2-(2,4,6-Trimethylphenyl)ethenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=805946-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4,6-Trimethylphenyl)ethene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,4,6-Trimethylphenyl)ethene-1-sulfonic acid, a sulfonic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to various biologically active sulfonic acids and hydrazones, which have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of 2-(2,4,6-trimethylphenyl)ethene-1-sulfonic acid can be represented as follows:

This compound features a sulfonic acid group (-SO₃H) attached to an ethene moiety with a trimethylphenyl substituent. The presence of the sulfonic acid group enhances its solubility in water and may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds related to 2-(2,4,6-trimethylphenyl)ethene-1-sulfonic acid exhibit significant antimicrobial properties. A study on 2,4,6-trimethylbenzenesulfonyl hydrazones demonstrated their effectiveness against various Gram-positive bacteria. The minimal inhibitory concentration (MIC) for some derivatives was found to be as low as 7.81 µg/mL against reference strains . This suggests that the sulfonic acid moiety may play a role in enhancing antimicrobial activity.

Anti-inflammatory Effects

Sulfonic acids have been recognized for their anti-inflammatory properties. Compounds similar to 2-(2,4,6-trimethylphenyl)ethene-1-sulfonic acid have shown potential in inhibiting pro-inflammatory pathways. For instance, hydrazone derivatives have been reported to inhibit NF-κB and iNOS without inducing cytotoxicity . This indicates that the compound may possess similar anti-inflammatory mechanisms.

Case Study 1: Synthesis and Bioactivity Evaluation

A systematic review highlighted the synthesis of various sulfonyl hydrazones derived from 2,4,6-trimethylphenyl compounds. These derivatives were evaluated for their antimicrobial and anti-inflammatory activities. The study concluded that modifications on the phenyl ring significantly influenced bioactivity .

Case Study 2: Antibacterial Screening

In another investigation focusing on antimicrobial agents, a series of 2-(substituted phenyl) sulfonic acids were synthesized and tested against multiple bacterial strains. The results indicated that certain substitutions enhanced antibacterial efficacy significantly compared to unsubstituted analogs .

Data Table: Summary of Biological Activities

| Activity | Compound | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | 2-(2,4,6-Trimethylphenyl)hydrazone | 7.81 - 15.62 | Disruption of bacterial cell walls |

| Anti-inflammatory | Hydrazone derivatives | N/A | Inhibition of NF-κB/iNOS |

| Antitumor | Various hydrazones | N/A | Induction of apoptosis |

Scientific Research Applications

Catalytic Applications

Sulfonic acids are widely recognized for their catalytic properties in organic reactions. Specifically, 2-(2,4,6-trimethylphenyl)ethene-1-sulfonic acid has been utilized in several catalytic processes:

- Esterification Reactions : The compound serves as an efficient catalyst for esterification reactions, promoting the formation of esters from carboxylic acids and alcohols under mild conditions. This application is particularly relevant in the production of biodiesel through transesterification of triglycerides with methanol or ethanol .

- Synthesis of Heterocycles : The compound has shown promise in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it has been tested in one-pot condensation reactions involving aldehydes and urea to produce dihydropyrimidinones with high yields .

- Green Chemistry : The use of this sulfonic acid in microwave-assisted reactions exemplifies its role in green chemistry. These methods reduce reaction times and improve yields compared to traditional heating methods .

Pharmaceutical Applications

In pharmaceutical chemistry, sulfonic acids are often used as intermediates or catalysts in drug synthesis. The following applications highlight the relevance of 2-(2,4,6-trimethylphenyl)ethene-1-sulfonic acid:

- Synthesis of Bioactive Compounds : The compound can facilitate the synthesis of various bioactive molecules, including antibiotics and anti-inflammatory agents. Its ability to enhance reaction rates makes it a valuable tool for developing new pharmaceuticals .

- Drug Delivery Systems : Sulfonic acids can be incorporated into polymer matrices to create drug delivery systems that release therapeutic agents in a controlled manner. This application is crucial for improving the bioavailability and efficacy of drugs .

Environmental Applications

The environmental applications of 2-(2,4,6-trimethylphenyl)ethene-1-sulfonic acid are significant:

- Pollutant Abatement : Sulfonic acids can be used in the treatment of wastewater by facilitating the removal of organic pollutants. Their catalytic properties can enhance degradation processes, making them effective agents for environmental remediation .

- Biomass Conversion : In biomass conversion processes, this compound aids in the production of sustainable fuels and chemicals from renewable resources. Its role as a catalyst in the conversion of lignocellulosic biomass into valuable products highlights its potential for contributing to sustainable energy solutions .

Material Science Applications

The incorporation of sulfonic acids into materials science has led to innovative applications:

- Functionalized Polymers : 2-(2,4,6-trimethylphenyl)ethene-1-sulfonic acid can be used to functionalize polymers such as polystyrene sulfonic acid resins. These materials exhibit enhanced acid strength and can be employed in various catalytic processes .

- Nanocomposites : The compound can also be integrated into nanocomposite materials that exhibit improved mechanical and thermal properties. These composites are valuable in industries ranging from construction to electronics due to their enhanced performance characteristics .

Case Study 1: Catalytic Performance in Biodiesel Production

A study demonstrated that 2-(2,4,6-trimethylphenyl)ethene-1-sulfonic acid significantly improved the yield of biodiesel from waste cooking oil through transesterification reactions. The catalyst showed high reusability over multiple cycles without significant loss of activity.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research indicated that this sulfonic acid facilitated the rapid synthesis of thiazolidinones under solvent-free conditions. The method provided high yields and reduced environmental impact compared to traditional synthetic routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.